
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (6-DMSFP) is an organic compound that is mainly used in scientific research and laboratory experiments. It has a wide range of applications, ranging from biochemical and physiological effects to its use as a reagent in synthesis.
Aplicaciones Científicas De Investigación
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the formation of polymers, and as a ligand for metal ions. It has also been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.
Mecanismo De Acción
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% acts as an intermediate in the synthesis of organic compounds. It is capable of forming strong covalent bonds with other molecules, which allows it to act as a catalyst in the formation of polymers. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can form complexes with metal ions, which can be used as catalysts in the synthesis of organic compounds.
Biochemical and Physiological Effects
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been found to have antifungal activity, and has been shown to inhibit the growth of the fungus Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical supply companies. In addition, it is easy to handle and store, and can be used in a wide range of experiments. The main limitation of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is that it is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. It could be used in the synthesis of new pharmaceuticals, such as antibiotics and anti-cancer drugs. In addition, it could be used in the development of new polymers and catalysts. Finally, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% could be studied further to determine its potential biochemical and physiological effects.
Métodos De Síntesis
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is synthesized by a two-step process. In the first step, a sulfamoyl ester is formed from the reaction of 2-formylphenol and N,N-dimethylsulfamoyl chloride in the presence of a base. In the second step, the sulfamoyl ester is reacted with 6-chloro-2-formylphenol to form 6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
2-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-9-4-3-7-12(14)13-8-5-6-11(10-17)15(13)18/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWVUHAFVFOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

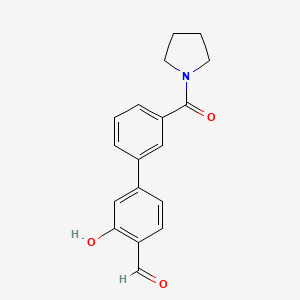
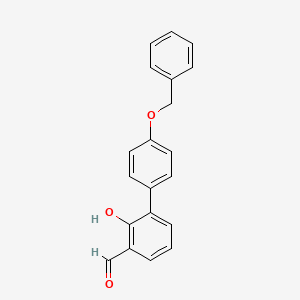

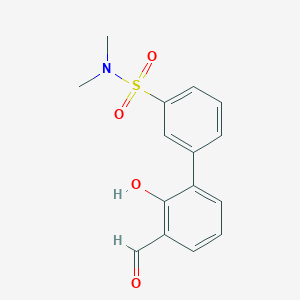
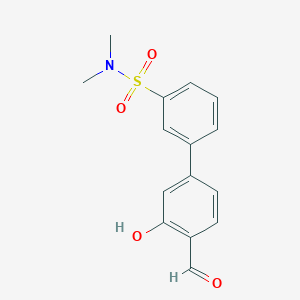

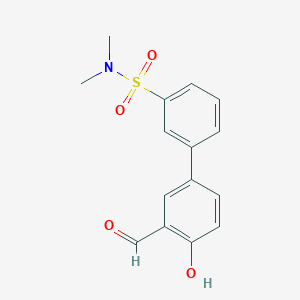

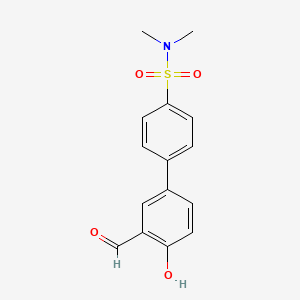

![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)
![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)

![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)